molecular formula C23H20O4 B3629623 Phenyl 3-[(4-propanoylphenoxy)methyl]benzoate

Phenyl 3-[(4-propanoylphenoxy)methyl]benzoate

Cat. No.: B3629623
M. Wt: 360.4 g/mol
InChI Key: ROMVJCBQWCGUDV-UHFFFAOYSA-N
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Description

Phenyl 3-[(4-propanoylphenoxy)methyl]benzoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by its unique structure, which includes a phenyl group, a propanoyl group, and a benzoate ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 3-[(4-propanoylphenoxy)methyl]benzoate typically involves the esterification of benzoic acid derivatives with alcohols in the presence of an acid catalyst. One common method is the reaction of 4-propanoylphenol with methyl 3-bromobenzoate under basic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to neutralize the acid by-products .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-[(4-propanoylphenoxy)methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenyl 3-[(4-propanoylphenoxy)methyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl 3-[(4-propanoylphenoxy)methyl]benzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components that interact with cellular pathways. The propanoyl group may inhibit certain enzymes, leading to its biological effects. The phenyl groups can interact with aromatic amino acids in proteins, affecting their function .

Comparison with Similar Compounds

Phenyl 3-[(4-propanoylphenoxy)methyl]benzoate can be compared with other esters such as methyl benzoate and ethyl benzoate. While all these compounds share the ester functional group, this compound is unique due to the presence of the propanoyl group, which imparts distinct chemical and biological properties. Similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

phenyl 3-[(4-propanoylphenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O4/c1-2-22(24)18-11-13-20(14-12-18)26-16-17-7-6-8-19(15-17)23(25)27-21-9-4-3-5-10-21/h3-15H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMVJCBQWCGUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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